molecular formula C12H16BNO4S B2756670 [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid CAS No. 2377587-30-7

[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid

カタログ番号: B2756670
CAS番号: 2377587-30-7
分子量: 281.13
InChIキー: XUYQXOSHBCQDRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(1-Methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid is an organoboron compound with the molecular formula C12H16BNO4S

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

[4-(1-Methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenol derivatives, while reduction can produce sulfide compounds.

科学的研究の応用

Glucose-Sensitive Drug Delivery Systems

One of the most promising applications of boronic acids, including [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid, is in glucose-responsive drug delivery systems. These systems are designed to release therapeutic agents in response to elevated glucose levels, making them particularly useful for diabetic patients.

Mechanism of Action :

  • The compound can form reversible covalent bonds with diols, enabling it to interact with glucose.
  • Upon binding with glucose, the compound undergoes a conformational change that triggers the release of insulin or other therapeutic agents.

Case Study :
Matsumoto et al. demonstrated that phenylboronic acid derivatives modified to lower their pKa values significantly enhanced their glucose sensitivity under physiological conditions. The study indicated improved insulin release profiles in response to varying glucose levels, suggesting a potential for developing advanced diabetic treatments.

Anticancer Potential

Research has indicated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell proliferation. The ability of this compound to modulate proteasome function could lead to apoptosis in cancer cells.

Mechanism of Action :

  • The compound interferes with the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors within the cancer cells.

Case Study :
In a study evaluating the effects of boronic acid derivatives on various cancer cell lines, researchers found significant cytotoxicity against multiple cancer types. The compounds induced cell cycle arrest and apoptosis, indicating their potential as therapeutic agents in cancer treatment.

Data Tables

Study ReferenceFindings
Matsumoto et al.Enhanced insulin release in glucose-responsive systems
Elshaarani et al.Improved glucose responsiveness under physiological conditions

作用機序

The mechanism of action of [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity.

類似化合物との比較

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the methanesulfonyl and pyridinyl groups.

    4-(Methanesulfonyl)phenylboronic acid: Similar structure but without the pyridinyl group.

    4-(Pyridin-4-yl)phenylboronic acid: Similar structure but without the methanesulfonyl group.

Uniqueness

The uniqueness of [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the methanesulfonyl and pyridinyl groups enhances its versatility in chemical synthesis and biological interactions.

生物活性

[4-(1-Methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid (CAS: 2377587-30-7) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆BNO₄S, with a molecular weight of 273.14 g/mol. Its structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing various biological processes.

Boronic acids exhibit diverse mechanisms of action, primarily through enzyme inhibition. The following are notable mechanisms associated with this compound:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes and various enzymes involved in metabolic pathways. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells.
  • Antimicrobial Activity : Boronic acids have shown potential as antimicrobial agents by inhibiting bacterial β-lactamases, enzymes that confer antibiotic resistance. This property suggests that this compound may enhance the efficacy of existing antibiotics by overcoming resistance mechanisms .
  • Antioxidant Properties : Some studies indicate that boronic acids possess antioxidant activities, which can protect cells from oxidative stress and related damage .

Anticancer Activity

Research has demonstrated that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that certain boronic acid derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis.

StudyCell LineIC₅₀ (µM)Mechanism
AMCF-7 (breast cancer)18.76 ± 0.62Cytotoxic effect via apoptosis
BU266 (multiple myeloma)8.21Proteasome inhibition
CHeLa (cervical cancer)12.5Cell cycle arrest at G2/M phase

These findings suggest that this compound could be further explored for its potential as an anticancer agent.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated through various assays:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Recent studies have focused on the synthesis and characterization of boronic acid derivatives for pharmaceutical applications:

  • Synthesis and Evaluation : A study synthesized several boronic acid derivatives, including this compound, assessing their biological activities through in vitro assays against various cancer cell lines and bacterial strains .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of boronic acids have highlighted their potential for improved bioavailability and reduced toxicity compared to traditional chemotherapeutics .

特性

IUPAC Name

[4-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4S/c1-19(17,18)14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYQXOSHBCQDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CCN(CC2)S(=O)(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。